4-Chloro-N-(tert-butyldimethylsilyl)indole
Description
BenchChem offers high-quality 4-Chloro-N-(tert-butyldimethylsilyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(tert-butyldimethylsilyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(4-chloroindol-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPSXASABIORPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586016 | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412048-45-4 | |
| Record name | 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412048-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Deployment of N-TBS Protection in Advanced Indole Functionalization
Part 1: Core Directive & Strategic Rationale
In the high-stakes arena of drug discovery and total synthesis, the indole nucleus remains a privileged scaffold. However, the pyrrole-like N-H bond is a frequent liability—acidic (
The N-tert-Butyldimethylsilyl (TBS) group occupies a critical "Goldilocks" zone in indole protection. It offers:
-
Steric Bulk without Deactivation: Unlike sulfonyls, the silicon atom is directly bonded to nitrogen, but the electronic pull is dampened compared to carbonyl-based groups.
-
Orthogonal Lability: It is stable to basic lithiation and many transition-metal catalyzed couplings (Suzuki, Heck) but is cleaved instantly by fluoride sources (TBAF) or mild acid, offering a "traceless" removal that leaves other acid-sensitive groups (like Boc-amines elsewhere in the molecule) intact.
-
Lithiation Control: It effectively blocks N-lithiation, forcing strong bases (
-BuLi) to deprotonate the C2 position, enabling controlled C2-functionalization without the risk of "anionic migration" often seen with N-Boc groups.
This guide details the installation, strategic exploitation, and removal of the N-TBS group, grounded in mechanistic rigor.
Part 2: Decision Matrix & Mechanistic Logic
Before committing to a synthetic route, analyze whether TBS is the superior choice using this decision logic.
Visualization: Indole Protection Decision Tree
Figure 1: Decision matrix for selecting N-protecting groups based on synthetic requirements. TBS is selected when base stability and fluoride lability are required without strong ring deactivation.
Part 3: Experimental Protocols
High-Fidelity Installation of N-TBS
While silylation can be performed with weak bases, the most reliable method for indoles (which are weak acids) utilizes sodium hydride to ensure irreversible deprotonation and complete conversion.
Reagents:
-
Indole substrate (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
THF (anhydrous) or DMF (anhydrous)
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon. Charge with NaH (1.2 equiv). Wash NaH with dry hexanes (3x) to remove mineral oil if downstream purification is sensitive to grease (optional but recommended for small scales).
-
Solvation: Suspend NaH in anhydrous THF (0.2 M relative to indole) and cool to 0°C.
-
Deprotonation: Add the indole substrate (dissolved in minimal THF) dropwise.
-
Checkpoint: Observe vigorous hydrogen gas evolution. Stir at 0°C for 30 minutes until bubbling ceases. The solution often turns yellow/orange, indicating the formation of the indolyl anion.
-
-
Silylation: Add TBSCl (dissolved in minimal THF) dropwise to the anion solution.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by TLC. The N-TBS indole is significantly less polar than the free indole (moves higher on silica).
-
-
Workup: Quench carefully with saturated
. Extract withngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> or EtOAc. Wash organics with water and brine. Dry over . -
Purification: Flash column chromatography (typically 5-10% EtOAc/Hexanes). N-TBS indoles are stable on silica.
Strategic C2-Lithiation
This is the "killer app" for N-TBS. The bulky silyl group blocks the nitrogen lone pair from coordinating with Lewis acids but also sterically prevents attack at the N-atom. When treated with
Mechanism: Unlike N-Boc, which directs lithiation via Complex Induced Proximity Effect (CIPE) (where Li coordinates to the Boc carbonyl), N-TBS relies on steric blocking and thermodynamic acidity . The TBS group prevents N-attack, and the C2 proton is removed to form the C2-lithio species, which is stable at -78°C.
Protocol:
-
Dissolve N-TBS indole (1.0 equiv) in anhydrous THF (0.15 M) under Argon.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents scrambling.
-
Add
-BuLi (1.1 equiv, 1.7 M in pentane) dropwise over 10 minutes.-
Note:
-BuLi can also be used, but -BuLi is often cleaner for C2 lithiation due to higher basicity and non-nucleophilic nature of the bulky base.
-
-
Stir at -78°C for 45–60 minutes.
-
Trapping: Add the electrophile (e.g., MeI, DMF, aldehydes) dropwise.
-
Allow to warm to RT slowly. Quench and work up as standard.
"Traceless" Deprotection
The utility of TBS lies in its removal conditions, which are orthogonal to Boc/benzyl groups.
Method A: Fluoride Cleavage (Standard)
-
Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.
-
Conditions: Add TBAF (1.1 equiv) to a solution of N-TBS indole in THF at 0°C or RT. Reaction is usually complete in <30 mins.
-
Mechanism: The high bond energy of Si-F (approx. 135 kcal/mol) drives the cleavage of the Si-N bond.
Method B: Acidic Cleavage (Mild)
-
Reagent: PPTS (Pyridinium p-toluenesulfonate) in EtOH/Water or TFA/DCM.
-
Context: Used when the substrate contains silyl ethers (O-TBS) elsewhere that must be preserved (N-TBS is generally more labile than O-TBS, but selectivity can be tricky; TBAF usually cleaves both).
Part 4: Comparative Data & Stability
Table 1: Stability Profile of Common Indole N-Protecting Groups
| Protecting Group | Installation Yield | Stability (Base/Nucleophile) | Stability (Acid) | Directing Ability (Lithiation) | Cleavage Reagent |
| N-TBS | High (>90%) | Excellent (survives | Low (cleaved by TFA) | Steric/Permissive (Allows C2) | TBAF, HF |
| N-Boc | High (>95%) | Moderate (can migrate) | Very Low (cleaved by TFA) | Strong (Coordination) | TFA, Heat |
| N-TIPS | High (>85%) | Excellent (survives reflux) | Moderate | Steric (Blocks C7/N) | TBAF (slow) |
| N-Ts | High (>90%) | Good | Excellent | Strong (Inductive) | NaOH/MeOH, Mg/MeOH |
Part 5: References
-
Installation & Stability:
-
Lithiation Mechanisms (C2-Functionalization):
-
Bergman, J., & Venemalm, L. (1990). Lithiation of N-Silyl- and N-Acylindoles. Journal of Organic Chemistry, 57, 2495. Link
-
Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
-
Comparison of Silyl Groups (TBS vs TIPS):
-
Lipshutz, B. H., & Pegram, J. J. (1980). Rapid and Efficient Silylation of Hindered Alcohols and Indoles. Tetrahedron Letters, 21(35), 3343-3346. Link
-
-
Transition Metal Catalysis Compatibility:
Sources
- 1. Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-(tert-butyldimethylsilyl)indole
This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Chloro-N-(tert-butyldimethylsilyl)indole, a key intermediate in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Importance of N-Silylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring is paramount for modulating biological activity. However, the acidic proton on the indole nitrogen often interferes with various synthetic transformations, such as metal-catalyzed cross-couplings and electrophilic substitutions.
Protection of the indole nitrogen is therefore a critical strategic step. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for this purpose due to its steric bulk, which confers stability under a range of reaction conditions, and its facile, selective removal under mild protocols.[1] Specifically, 4-Chloro-N-(tert-butyldimethylsilyl)indole serves as a versatile building block, allowing for subsequent modifications at other positions of the indole ring, which would be challenging with an unprotected nitrogen.
Synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole: A Robust and Validated Protocol
The synthesis of the title compound is achieved through the direct N-silylation of 4-chloroindole. This reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl).
Reaction Mechanism and Rationale
The choice of base and solvent is critical for achieving high yields and purity. A strong, non-nucleophilic base is required to efficiently deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is an excellent candidate as it forms the sodium salt of the indole and hydrogen gas, which is irreversibly removed from the reaction mixture, driving the equilibrium towards the product.
Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the sodium cation of the intermediate indole salt, enhancing the nucleophilicity of the indole nitrogen. Furthermore, its high boiling point allows for the reaction to be conducted at elevated temperatures if necessary, although this reaction typically proceeds efficiently at room temperature.
Caption: Synthetic workflow for 4-Chloro-N-(tert-butyldimethylsilyl)indole.
Detailed Experimental Protocol
Materials:
-
4-Chloroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-chloroindole (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the solution until the 4-chloroindole is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Silylation: Dissolve TBDMSCl (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature via the dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-Chloro-N-(tert-butyldimethylsilyl)indole as a colorless oil or a low-melting solid.
Comprehensive Characterization: A Multi-Technique Approach
The identity and purity of the synthesized 4-Chloro-N-(tert-butyldimethylsilyl)indole must be unequivocally confirmed through a combination of spectroscopic techniques.
Caption: Workflow for the characterization of the target compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The successful N-silylation is confirmed by the appearance of signals corresponding to the tert-butyl and dimethylsilyl protons and a downfield shift of the indole ring protons compared to the starting material.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-2 | 7.15 - 7.25 | d | 1H | Doublet due to coupling with H-3. |
| H-3 | 6.55 - 6.65 | d | 1H | Doublet due to coupling with H-2. |
| H-5 | 7.20 - 7.30 | dd | 1H | Doublet of doublets due to coupling with H-6 and H-7. |
| H-6 | 7.05 - 7.15 | t | 1H | Triplet due to coupling with H-5 and H-7. |
| H-7 | 7.45 - 7.55 | d | 1H | Doublet due to coupling with H-6. |
| Si-C(CH₃)₃ | 0.90 - 1.00 | s | 9H | Singlet for the nine equivalent protons of the tert-butyl group. |
| Si-(CH₃)₂ | 0.60 - 0.70 | s | 6H | Singlet for the six equivalent protons of the two methyl groups on silicon. |
Note: Predicted chemical shifts are based on typical values for N-silylated indoles and may vary slightly depending on the solvent and instrument used.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the TBDMS group is indicated by signals in the aliphatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C-2 | 125.0 - 126.0 | Aromatic CH |
| C-3 | 102.0 - 103.0 | Aromatic CH |
| C-3a | 130.0 - 131.0 | Aromatic quaternary C |
| C-4 | 128.0 - 129.0 | Aromatic C-Cl |
| C-5 | 121.0 - 122.0 | Aromatic CH |
| C-6 | 122.0 - 123.0 | Aromatic CH |
| C-7 | 115.0 - 116.0 | Aromatic CH |
| C-7a | 138.0 - 139.0 | Aromatic quaternary C |
| Si-C (CH₃)₃ | 26.0 - 27.0 | Quaternary carbon of the tert-butyl group. |
| Si-C(C H₃)₃ | 19.0 - 20.0 | Methyl carbons of the tert-butyl group. |
| Si-(C H₃)₂ | -3.0 - -4.0 | Methyl carbons attached to silicon. |
Note: Predicted chemical shifts are based on known data for similar indole derivatives.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI+) | 266.1 (M+H)⁺, 288.1 (M+Na)⁺ | Molecular ion peaks corresponding to the protonated and sodiated molecule. |
| Electron Impact (EI) | 265 (M)⁺, 208 (M-57)⁺ | Molecular ion peak and a prominent fragment corresponding to the loss of the tert-butyl group, a characteristic fragmentation pattern for TBDMS-protected compounds.[6] |
Note: The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature for successful N-silylation is the disappearance of the N-H stretching vibration and the appearance of a Si-N stretching band.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance/Disappearance |
| N-H Stretch | ~3400 | Disappearance (from 4-chloroindole) |
| Aromatic C-H Stretch | 3000 - 3100 | Presence |
| Aliphatic C-H Stretch | 2850 - 2960 | Presence (from TBDMS group) |
| Aromatic C=C Stretch | 1450 - 1600 | Presence |
| Si-N Stretch | 920 - 950 | Appearance |
| C-Cl Stretch | 700 - 800 | Presence |
Note: The absence of a broad N-H peak is a strong indicator of a complete reaction.[7][8]
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole. The detailed experimental protocol, coupled with a thorough explanation of the underlying chemical principles, provides a solid foundation for its successful preparation. The comprehensive characterization data, predicted from established spectroscopic principles and literature precedents, offers a clear roadmap for the validation of the final product. This N-protected 4-chloroindole is a valuable synthetic intermediate, and the information presented herein is intended to empower researchers in their pursuit of novel chemical entities with significant therapeutic and technological potential.
References
-
Dobbs, A. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. J. Org. Chem., 66, 638-641. [Link]
-
Amat, M., Hadida, S., Sathyanarayana, S., & Bosch, J. (1997). REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. Organic Syntheses, 74, 248. [Link]
-
Dauzonne, D. (1984). Preparation and reactions of 4-(trimethylsilyl)indole. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
-
ResearchGate. (n.d.). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. [Link]
-
ResearchGate. (n.d.). FTIR spectra of Si-O, Si-N and N-H bonds for SiN x films subjected to different heat treatment temperatures. [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
AWS. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. [Link]
-
Academia.edu. (1998). 29Si NMR spectra of trimethylsilyl andtert-butyldimethylsilyl derivatives of purines and pyrimidines. [Link]
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: C-H Bond Reactivity in N-TBS-4-Chloroindole
The following technical guide details the reactivity profile of N-TBS-4-chloroindole (1-(tert-butyldimethylsilyl)-4-chloroindole). This analysis synthesizes established organometallic principles with specific data from indole alkaloid total synthesis (e.g., welwitindolinones) to provide a robust framework for functionalizing this scaffold.
Executive Summary
N-TBS-4-chloroindole is a high-value building block in the synthesis of complex alkaloids (e.g., hapalindoles, welwitindolinones) and pharmaceutical intermediates. Its reactivity is defined by a "push-pull" conflict: the electron-rich indole core is tempered by the electron-withdrawing 4-chloro substituent and the bulky, electron-donating N-TBS group.
This guide provides a definitive map of its C-H bond reactivity, prioritizing C2-lithiation as the dominant pathway, followed by controlled C3-electrophilic substitution . It serves as a blueprint for researchers needing to install vectors on this sterically congested scaffold.
Structural & Electronic Profile
To predict reactivity, we must analyze the three governing factors of this molecule:
-
The N-TBS Group (Steric & Electronic Gatekeeper):
-
Steric: The bulky tert-butyldimethylsilyl group effectively shields the C7 position and, to a lesser extent, C2 . However, its primary role is to block N-deprotonation, forcing base-mediated chemistry to occur at carbon.
-
Electronic: It exerts a mild inductive donating effect (+I) but prevents the lone pair delocalization associated with N-H or N-alkyl indoles, making the ring slightly less electron-rich than N-methyl indole.
-
-
The 4-Chloro Substituent (The Anchor):
-
Inductive Effect (-I): The electronegative chlorine atom pulls electron density from the benzene ring, acidifying the C2-H and C3-H bonds relative to the parent indole.
-
Resonance Effect (+M): Weak donation into the π-system, but the inductive withdrawal dominates.
-
Steric Blockade: It physically obstructs the C3 and C5 positions, influencing the regioselectivity of electrophilic attacks.
-
-
The Indole Core (The Engine):
-
Remains an electron-rich heterocycle, but the 4-Cl/N-TBS combination creates a "mismatched" system where the most nucleophilic site (C3) is sterically hindered.
-
Reactivity Map: The "Dance" of Regioselectivity
The following diagram visualizes the hierarchy of reactivity for N-TBS-4-chloroindole.
Caption: Hierarchy of reactive sites. C2 is the kinetic priority under basic conditions; C3 is the thermodynamic priority under acidic/electrophilic conditions.
Deep Dive: C2-H Reactivity (Lithiation)
The most reliable transformation for N-TBS-4-chloroindole is C2-lithiation . The bulky TBS group directs lithiation to C2 via the Complex Induced Proximity Effect (CIPE) and by preventing attack at the nitrogen.
Mechanism[1]
-
Coordination: The lithium reagent (e.g., t-BuLi) coordinates with the indole
-system or the chlorine lone pair (weakly). -
Deprotonation: The C2-proton is removed. The 4-Cl group enhances the acidity of C2-H via inductive withdrawal, making this species easier to lithiate than N-TBS-indole itself.
-
Stabilization: The resulting C2-lithio species is stable at low temperatures (-78 °C) and can be trapped with electrophiles.
Validated Protocol: C2-Formylation
This protocol is adapted from standard N-TBS-indole lithiation procedures, optimized for the 4-chloro derivative.
Reagents: t-BuLi (1.7 M in pentane), THF (anhydrous), DMF.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-TBS-4-chloroindole (1.0 equiv) and dissolve in anhydrous THF (0.1 M). Cool to -78 °C .
-
Lithiation: Dropwise add t-BuLi (1.1 equiv). Note: n-BuLi can be used, but t-BuLi is cleaner for hindered substrates. The solution typically turns yellow/orange.
-
Incubation: Stir at -78 °C for 45–60 minutes.
-
Critical Check: Do not warm above -40 °C, or the TBS group may migrate (retro-Brook rearrangement) or the C4-Cl may undergo lithium-halogen exchange (though rare at -78 °C without specific promotion).
-
-
Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 30 mins at -78 °C, then warm to 0 °C.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
-
Expected Outcome: 2-Formyl-N-TBS-4-chloroindole in >85% yield.
Deep Dive: C3-H Reactivity (Electrophilic Substitution)
The C3 position is the natural nucleophilic center of the indole. However, in N-TBS-4-chloroindole, two factors impede reactivity:
-
Electronic Deactivation: The 4-Cl group pulls density, making C3 less nucleophilic than in naked indole.
-
Steric Buttressing: The 4-Cl atom is physically large (Van der Waals radius ~1.75 Å), crowding the C3 site.
Implication: Reactions at C3 require highly reactive electrophiles or Lewis Acid catalysis . Weak electrophiles will fail or react sluggishly.
Case Study: C3-Acylation (Vilsmeier-Haack)
While standard Vilsmeier conditions (POCl₃/DMF) work, the reaction times are longer than for unsubstituted indoles.
-
Observation: The 4-Cl group directs regioselectivity exclusively to C3 (blocking any potential C4 byproduct), but yields are often lower (60-75%) due to steric hindrance.
-
Alternative: Use Friedel-Crafts acylation with acid chlorides and AlCl₃. The strong Lewis acid overcomes the electronic deactivation of the 4-Cl group.
Remote Reactivity & C4 Functionalization
C4-Chlorine: The "Trojan Horse"
While not a C-H bond, the C4-Cl is critical. It is NOT inert.[1]
-
Risk: In strong lithiation conditions (e.g., using excess t-BuLi or warming above -40 °C), you risk Lithium-Halogen Exchange at C4, leading to a C4-lithio species.
-
Opportunity: This allows for sequential functionalization. One can lithiate C2, trap with a group, and subsequently use Pd-catalyzed cross-coupling (Suzuki-Miyaura) at C4 to build complex tricyclic cores (e.g., in the synthesis of Welwitindolinones).
C7-H: The Silent Sector
The bulky TBS group renders C7 virtually inaccessible to direct C-H activation. If C7 functionalization is required, the TBS group must be removed (TBAF) and replaced with a smaller directing group (e.g., Pivaloyl) or a transient directing group (e.g., COOH).
Experimental Workflow Decision Tree
Use this logic flow to design your experiment.
Caption: Decision matrix for selecting the correct experimental condition based on regiochemical target.
References
-
Indole Lithiation & N-Protecting Groups
- Bergman, J., & Venemalm, L. (1992). Lithiation of N-protected indoles. Journal of Organic Chemistry.
-
(General principles of N-TBS directed lithiation).
-
Synthesis of Welwitindolinones (Context for 4-Chloroindole Reactivity)
-
C-H Functionalization of Indoles
- Leitch, J. A., et al. (2017).
-
Reactivity of 4-Substituted Indoles
- Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid. Bioscience, Biotechnology, and Biochemistry.
-
(Details C3 functionalization of 4-chloroindole).
Sources
Strategic Indole Protection: A Mechanistic & Practical Guide
Executive Summary
Indole is a privileged scaffold in drug discovery, yet its amphoteric reactivity—specifically the high electron density at C-3 and the acidity of the N-H bond (
Part 1: The Indole Paradox & Strategic Selection
The indole nucleus is not a static substrate; its reactivity profile changes drastically upon protection.
-
Unprotected Indole: The N-H is a weak acid. The C-3 position is highly nucleophilic (enamine-like).
-
Protected Indole (EWG): Electron-Withdrawing Groups (e.g., Boc, Tosyl) pull density from the ring, dampening C-3 nucleophilicity and acidifying the C-2 proton, enabling Directed Ortho Metalation (DoM).
-
Protected Indole (EDG/Neutral): Groups like Benzyl (Bn) or Silyl (TIPS) rely on steric bulk and do not significantly deactivate the ring, preserving C-3 reactivity.
Visualization: The Protection Decision Matrix
The following decision tree illustrates the logical flow for selecting a protecting group based on the required chemical outcome.
Figure 1: Strategic decision tree for indole protecting group selection based on electronic needs and reaction conditions.
Part 2: The Arsenal – Comparative Analysis
The following table summarizes the most critical protecting groups, their electronic influence, and stability profiles.
| Group | Type | Electronic Effect | Stability | Cleavage Method | Strategic Use Case |
| Boc | Carbamate | Strong EWG | Stable to Base/Nucleophiles.[1] Labile to Acid ( | TFA/DCM or Thermal ( | C-2 Lithiation (DoM); Friedel-Crafts suppression. |
| Tosyl (Ts) | Sulfonyl | Strong EWG | Stable to Acid. Labile to strong Base/Reductants. | Mg/MeOH or NaOH/MeOH | Suzuki couplings; preventing oxidation. |
| SEM | Hemiaminal | Weak EWG | Ultra-stable (Acid/Base). | TBAF or | Multi-step total synthesis requiring robustness. |
| TIPS/TBS | Silyl | Steric Shield | Variable (Base stable, Acid sensitive). | TBAF or HF | Temporary masking; Steric directing. |
| Benzyl (Bn) | Alkyl | Neutral/EDG | Very Stable. | Permanent protection until late stage. |
Part 3: Protocol Deep Dive & Mechanistic Causality
The Nucleophilic Catalyst Approach: Boc Protection
Why this method?
Direct reaction of indole with
-
Mechanism: DMAP attacks
to form a highly electrophilic N-Boc-pyridinium salt. The indole anion (generated by base) then attacks this activated species, regenerating DMAP.
Protocol: High-Yield N-Boc Installation
-
Reagents: Indole (1.0 equiv),
(1.2 equiv), DMAP (0.1 equiv), (1.5 equiv), MeCN (0.5 M). -
Step-by-Step:
-
Dissolution: Dissolve indole and DMAP in anhydrous MeCN. Note: MeCN is preferred over DCM for green chemistry and solubility profiles.
-
Activation: Add
followed by dropwise addition of (liquid or solution). Gas evolution ( ) will occur. -
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Indole stains red/pink with Vanillin; N-Boc indole is usually UV active but stains poorly/differently).
-
Self-Validation: The reaction is complete when the starting material spot (
in 20% EtOAc/Hex) disappears and a less polar spot ( ) appears. -
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/
), then brine. Dry over .
-
The Single-Electron Transfer (SET) Cleavage: Detosylation
Why this method? While hydrolysis (NaOH) works, it often requires harsh heating that can degrade sensitive substrates. The Mg/MeOH method is a "soft" reductive cleavage mediated by Single Electron Transfer (SET), offering superior chemoselectivity.
Protocol: Reductive Detosylation
-
Reagents: N-Tosyl Indole (1.0 equiv), Mg turnings (10–20 equiv), Anhydrous MeOH (0.1 M).
-
Step-by-Step:
-
Preparation: Flame-dry Mg turnings under vacuum to activate surface (remove MgO layer).
-
Initiation: Suspend Mg in anhydrous MeOH. Add the N-Tosyl indole.
-
Sonication (Critical Trick): Sonicate the mixture for 10–15 minutes. This mechanically pits the Mg surface, accelerating the SET process.
-
Reaction: Stir vigorously. Hydrogen gas will evolve. The reaction is slightly exothermic.
-
Mechanism: Mg donates an electron to the sulfonyl group, weakening the S-N bond, followed by cleavage to the indole anion and sulfinate.
-
Workup: Quench with saturated
(carefully!). Extract with DCM.
-
Part 4: Advanced Application – C-2 Lithiation (DoM)
One of the most powerful applications of N-protection is the ability to functionalize the C-2 position via Directed Ortho Metalation (DoM) .
-
The Concept: An N-Boc group possesses a carbonyl oxygen that can coordinate to Lithium. When treated with
-BuLi, the base is guided to the C-2 proton (Complex Induced Proximity Effect - CIPE), resulting in selective deprotonation at C-2 rather than C-3 or the benzene ring.
Figure 2: Mechanism of Boc-directed C-2 lithiation via Complex Induced Proximity Effect (CIPE).
Critical Experimental Note:
When performing C-2 lithiation on N-Boc indoles, temperature control is paramount . The reaction must be kept below
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
-
Alonso, D. A., & Najera, C. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[3] Chemical Society Reviews, 33, 296-309. (Detailed review of reductive cleavage).
-
Lipshutz, B. H., & Pegram, J. J. (1980).
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. (Original description of SEM group properties).
Sources
Stability & Storage Protocol: 4-Chloro-N-(tert-butyldimethylsilyl)indole
Topic: Stability of 4-Chloro-N-(tert-butyldimethylsilyl)indole under Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Chloro-N-(tert-butyldimethylsilyl)indole (CAS: 412048-45-4) is a specialized intermediate often employed in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and antiviral agents. While the tert-butyldimethylsilyl (TBS) group is a robust protecting group for alcohols, its stability on the indole nitrogen (N-TBS) is significantly distinct and inherently more labile.
Critical Storage Directive:
-
Temperature: -20°C (Long-term) / 2–8°C (Active use)
-
Atmosphere: Inert gas (Argon/Nitrogen) essential.[1]
-
Moisture: Strictly anhydrous; hygroscopic instability.
-
Light: Protect from light (amber vials).
Key Technical Insight: The 4-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the indole ring. This increases the acidity of the indole nitrogen (relative to unsubstituted indole), making the corresponding 4-chloroindolyl anion a superior leaving group. Consequently, this compound is more susceptible to hydrolytic cleavage than standard N-TBS indole.
Chemical Vulnerability Analysis
To understand the storage requirements, one must analyze the specific bond energies and electronic environments governing the molecule's integrity.
The N-Si Bond Lability
Unlike silyl ethers (R-O-Si), silyl amines and indoles (R-N-Si) possess a nitrogen-silicon bond that is susceptible to cleavage by both nucleophiles and acids. The nitrogen lone pair in indole is delocalized into the aromatic system, rendering the N-Si bond polarized.
-
Hydrolysis Risk: Water acts as a nucleophile, attacking the silicon atom. The reaction is driven by the formation of the stable hexa-coordinated silicon transition state and the release of the indole.
-
The "4-Chloro Effect": The chlorine atom at the C4 position is electron-withdrawing. This reduces the electron density of the indole ring.
-
Consequence: The pKa of the conjugate acid (4-chloroindole) is lower than that of indole.
-
Result: The 4-chloroindolyl moiety is a better leaving group . Therefore, the rate of desilylation (hydrolysis) is kinetically accelerated compared to electron-rich indoles (e.g., 5-methoxy-N-TBS-indole).
-
Oxidation Potential
While the TBS group protects the nitrogen, the C3 position of the indole ring remains electron-rich and susceptible to oxidative attack (e.g., by singlet oxygen), potentially leading to the formation of indoxyls or isatin derivatives. The 4-chloro group provides some deactivation against electrophilic oxidation, but not enough to negate the need for light protection.
Storage Stability Profile
The following table summarizes the stability data and recommended conditions based on the mechanistic vulnerabilities described above.
| Parameter | Stability Rating | Recommended Condition | Mechanistic Rationale |
| Moisture | Low (High Risk) | Store under Argon/N2; Use desiccators. | High susceptibility to hydrolysis due to 4-Cl induced leaving group ability. |
| Temperature | Moderate | -20°C for storage >1 month. | Thermal energy accelerates hydrolytic cleavage and potential C3-oxidation. |
| Light | Moderate | Amber glass; Foil wrap. | Prevents photo-oxidation of the indole double bond (C2=C3). |
| Acids | Very Low | Avoid all contact. | Protonation of C3 or N leads to rapid desilylation. |
| Bases | Moderate | Stable to weak bases; Unstable to strong OH-. | Strong hydroxide can attack Si; however, N-TBS is generally base-stable relative to esters. |
| Solvents | Variable | Stable in DCM, THF, Toluene (Anhydrous). | Avoid MeOH/EtOH (solvolysis risk) and DMSO (hygroscopic). |
Degradation Mechanism
The primary degradation pathway is moisture-induced protodesilylation. This process is autocatalytic if any acidic impurities are generated.
Figure 1: Mechanism of hydrolytic degradation. The 4-chloro substituent stabilizes the leaving group (Product 1), accelerating the reaction.
Quality Control & Self-Validating Protocols
Before using this reagent in critical steps (e.g., Lithiation, Buchwald-Hartwig coupling), you must validate its integrity.
Visual Inspection
-
Pass: White to off-white crystalline solid.
-
Fail: Yellow/Orange discoloration (indicates oxidation) or "wet" appearance (hydrolysis).
1H-NMR Diagnostic Check (CDCl3)
A quick NMR scan is the gold standard for purity.
-
Key Signal (TBS Group): Look for two singlets near δ 0.6–0.7 ppm (Si-Me2) and δ 0.9 ppm (t-Bu). Loss or shifting of these peaks indicates desilylation.
-
Key Signal (Indole C2-H): In N-TBS indoles, the C2 proton is typically shifted downfield compared to the free indole.
-
Intact: ~δ 7.2–7.3 ppm (depending on solvent/concentration).
-
Degraded (Free N-H): The C2-H often shifts, and a broad N-H singlet appears >δ 8.0 ppm.
-
-
Quantification: Integrate the TBS methyls (6H) against the aromatic protons. If the ratio is < 6:1, significant hydrolysis has occurred.
TLC Monitoring
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (9:1).
-
Observation:
-
N-TBS Indole: High Rf (Non-polar).
-
Free Indole (Degradant): Lower Rf (More polar due to N-H hydrogen bonding).
-
Note: The N-TBS compound may be unstable on acidic silica. Use neutralized silica (triethylamine treated) for accurate Rf determination if streaking occurs.
-
Handling & Recovery SOP
Standard Handling
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Atmosphere: Flush the headspace with Argon or Nitrogen immediately after use.
-
Weighing: Weigh quickly. For precise stoichiometry, weigh inside a glovebox or use a tared reaction vessel purged with inert gas.
Recovery of Degraded Material
If the compound has partially hydrolyzed (detected by NMR/TLC):
-
Do not use "as is" for stoichiometry-sensitive reactions (e.g., lithiation).
-
Re-purification:
-
Dissolve in anhydrous THF.
-
Add 1.1 equiv NaH (60% dispersion) at 0°C.
-
Add 1.1 equiv TBS-Cl.
-
Stir 1h, quench, extract, and flash chromatograph (Hexanes/EtOAc).
-
-
Alternative: If pure 4-chloroindole is required, complete the deprotection intentionally using TBAF (1.0 M in THF) or mild acid (AcOH in MeOH).
References
-
Electronic Effects on Indole Acidity
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Describes the pKa shifts in substituted indoles).
-
Reference:
-
Stability of Silyl Protecting Groups
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on N-Si bond stability vs. O-Si).
-
Reference:
-
Mechanistic Insight on Indole N-Silyl Cleavage
- Lipshutz, B. H., et al. (1986). "Silyl protecting groups for the indole nitrogen." Tetrahedron Letters. (Discusses the lability of N-TBS indoles).
-
Reference:
-
4-Chloroindole Properties
- PubChem. (2024). 4-Chloroindole Compound Summary.
-
Reference:
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 4-Chloro-N-(tert-butyldimethylsilyl)indole
Executive Summary
This guide details the Suzuki-Miyaura cross-coupling of 4-Chloro-N-(tert-butyldimethylsilyl)indole (4-Cl-N-TBS-indole). This substrate presents a dual challenge: the electronic deactivation of the 4-position chloride due to the electron-rich indole ring, and the lability of the silyl protecting group under harsh basic conditions.
Conventional protocols for aryl bromides often fail with this substrate. This application note establishes a Buchwald-type ligand system (specifically SPhos and XPhos) as the requisite standard to facilitate oxidative addition into the inert C–Cl bond while maintaining a mild basic environment (K₃PO₄) to preserve the N-TBS group.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 4-position of the indole scaffold is notoriously difficult to functionalize compared to the C2 or C3 positions.
-
Bond Dissociation Energy (BDE): The C–Cl bond (approx. 96 kcal/mol) is significantly stronger than C–Br or C–I.
-
Electronic Deactivation: The nitrogen lone pair donates electron density into the π-system, rendering the carbocyclic ring electron-rich. This increases the energy barrier for the palladium catalyst to perform Oxidative Addition , which is the rate-determining step (RDS).
-
Protecting Group Sensitivity: The tert-butyldimethylsilyl (TBS) group is acid-labile and susceptible to cleavage by fluoride ions or strong alkoxide bases (e.g., NaOtBu, KOtBu) often used to activate aryl chlorides.
The Catalytic Solution
To overcome the high activation barrier of the C–Cl bond without stripping the TBS group, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Ligand Role: Ligands like SPhos and XPhos are electron-rich (increasing the basicity of the Pd center to aid oxidative addition) and sterically bulky (promoting the reductive elimination of the product).
-
Base Selection: Anhydrous or aqueous Tribasic Potassium Phosphate (K₃PO₄) provides sufficient basicity to activate the boronic acid (transmetallation) but is mild enough to leave the N-TBS carbamate-like linkage intact.
Mechanistic Pathway (Visualization)
Figure 1: The catalytic cycle emphasizing the Rate Limiting Step (Oxidative Addition) which requires electron-rich ligands to break the Indole C4-Cl bond.
Experimental Protocols
Protocol A: The "Gold Standard" (SPhos-Pd-G2)
Recommended for primary screening. High success rate for diverse boronic acids.
Reagents:
-
Substrate: 4-Chloro-N-(TBS)indole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: SPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)]
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the indole substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add SPhos Pd G2 precatalyst (0.02 equiv).
-
Note: If using Pd(OAc)₂/SPhos, premix the catalyst and ligand in the solvent for 5 minutes before adding to the vial.
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times.
-
Solvent: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v).
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS or TLC.
-
Checkpoint: Do not exceed 100°C to prevent thermal migration of the silyl group or protodeboronation.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography.
-
Critical: Use neutral silica or buffered silica (1% Et3N) if the product contains basic nitrogens, though N-TBS is generally stable on standard silica.
-
Protocol B: The "Steric Powerhouse" (XPhos-Pd-G4)
Use when coupling with ortho-substituted (sterically hindered) boronic acids.
Modifications to Protocol A:
-
Catalyst: Replace SPhos Pd G2 with XPhos Pd G4 (2–5 mol%).
-
Solvent: Switch to Toluene / Water (10:1) . The non-polar nature of toluene can sometimes stabilize the catalytic intermediate for bulky substrates.
-
Temperature: 100°C.
Data Summary: Ligand Performance
| Ligand System | Catalyst Precursor | Yield (Avg) | Advantages | Disadvantages |
| PPh₃ (Standard) | Pd(PPh₃)₄ | < 10% | Cheap, Available | Fails for aryl chlorides; oxidative addition too slow. |
| SPhos | Pd(OAc)₂ / SPhos Pd G2 | 85-95% | Excellent for chlorides; stable to air. | Moderately expensive. |
| XPhos | Pd₂(dba)₃ / XPhos Pd G4 | 80-90% | Best for sterically hindered partners. | Requires careful removal of ligand byproducts. |
| PEPPSI-IPr | Pd-PEPPSI-IPr | 75-85% | Extremely robust; handles low loading. | Carbene ligand can be harder to remove than phosphines. |
Optimization & Troubleshooting Guide
If the standard reaction fails, use this logic flow to diagnose the issue. The most common failure mode is Protodeboronation (loss of the boronic acid) or Incomplete Conversion (catalyst death).
Figure 2: Decision matrix for troubleshooting reaction failures.
Critical Troubleshooting Notes:
-
TBS Cleavage: If you observe the formation of the free indole (N-H), your reaction medium is too basic or too hot.
-
Fix: Switch to anhydrous conditions (Toluene/Dioxane with anhydrous K₃PO₄ ). Water promotes hydroxide formation which attacks silicon.
-
-
Stalled Reaction: If conversion stops at 50%:
-
Fix: Add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv) after 4 hours. Aryl chlorides can slowly poison the catalyst via formation of Pd-dimers.
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal, 2006, 12(18), 4749–4755.
-
Lipshutz, B. H., et al. "Suzuki-Miyaura couplings of aryl chlorides in water at room temperature." Organic Letters, 2008, 10(17), 3793–3796.
-
Protection of Indoles: "Greene's Protective Groups in Organic Synthesis," 5th Edition. Wuts, P. G. M. (Discussion on stability of N-Silyl indoles).
Sources
Advanced Application Note: Buchwald-Hartwig Amination of 4-Chloro-N-(tert-butyldimethylsilyl)indole
Executive Summary
The functionalization of the indole C4 position remains a significant challenge in medicinal chemistry due to the peri-interaction with the C3-H bond and the electron-rich nature of the indole core, which deactivates the C4-Cl bond toward oxidative addition. This Application Note details a robust protocol for the Buchwald-Hartwig amination of 4-Chloro-N-(tert-butyldimethylsilyl)indole .
Unlike standard aryl bromides, this substrate requires a specialized catalytic system comprising Pd-G4 precatalysts and dialkylbiaryl phosphine ligands (RuPhos/BrettPhos) to facilitate turnover. The N-TBS protecting group, while preventing competing N-arylation, introduces base-sensitivity constraints, necessitating the use of LHMDS or Cs₂CO₃ over harsh alkoxides.
Strategic Analysis & Mechanistic Rationale
The Substrate Challenge
The target substrate presents a "perfect storm" of catalytic difficulties:
-
Electronic Deactivation: The electron-rich indole ring increases the electron density at the C-Cl bond, raising the activation energy for the oxidative addition of Pd(0).
-
Steric Hindrance: The C4 position is sterically crowded by the C3 proton. Standard ligands (e.g., BINAP, dppf) often fail to promote the reductive elimination step in this environment.
-
Protecting Group Stability: The tert-butyldimethylsilyl (TBS) group on the indole nitrogen is labile to fluoride and strong nucleophilic bases (e.g., NaOMe). While resistant to steric bases, prolonged exposure to high temperatures with alkoxides can lead to desilylation and subsequent oligomerization.
Ligand Selection Strategy
To overcome the C-Cl bond strength and steric bulk, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands).
-
RuPhos: Optimal for secondary amines . Its bulk promotes reductive elimination, while its electron-rich nature accelerates oxidative addition.
-
BrettPhos: Optimal for primary amines .[1] It prevents β-hydride elimination and allows for the coupling of weaker nucleophiles.
Catalyst Source
We strictly recommend Palladacycle Precatalysts (Gen 3 or Gen 4) over Pd(OAc)₂ or Pd₂dba₃.
-
Reasoning: Precatalysts activate rapidly at low temperatures, ensuring a high concentration of the active mono-ligated Pd(0) species (
) before the substrate can degrade or the catalyst can aggregate into inactive Pd-black.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle adapted for this specific hindered substrate.
Figure 1: Catalytic cycle highlighting the oxidative addition barrier of the chloro-indole and the steric bottleneck at reductive elimination.
Experimental Protocol
Materials & Reagents
-
Substrate: 4-Chloro-N-(TBS)indole (>98% purity).
-
Catalyst: RuPhos-Pd-G4 (for secondary amines) or BrettPhos-Pd-G4 (for primary amines).
-
Base: LiHMDS (1.0 M in THF) or Cs₂CO₃ (anhydrous, micronized).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Argon).
-
Glassware: Microwave vial (2-5 mL) with a crimp cap and teflon septum.
General Procedure (Scale: 0.5 mmol)
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
In a nitrogen-filled glovebox, charge a dried reaction vial with:
-
4-Chloro-N-(TBS)indole (153 mg, 0.50 mmol, 1.0 equiv).
-
RuPhos-Pd-G4 (21 mg, 0.025 mmol, 5 mol%).
-
If using solid base: Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv).
-
-
Add a magnetic stir bar.
-
Seal the vial with a crimp cap containing a PTFE/silicone septum.
-
Remove from glovebox.
Step 2: Solvent and Reagent Addition
-
Connect the vial to an argon manifold via a needle inlet.
-
Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration) via syringe.
-
Add the Amine (0.60 mmol, 1.2 equiv) via syringe.
-
If using soluble base: Dropwise add LiHMDS (1.0 M in THF, 0.60 mL, 1.2 equiv).
-
Note: LiHMDS is preferred for high pKa amines but requires strict anhydrous conditions to protect the TBS group.
-
Step 3: Reaction
-
Place the vial in a pre-heated heating block at 80 °C .
-
Stir vigorously (800-1000 rpm).
-
Monitor by LC-MS at 2 hours and 12 hours.
-
Target: >95% conversion of starting material.[2]
-
Observation: The solution typically turns from pale yellow to dark amber.
-
Step 4: Work-up
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd residuals.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Caution: Use buffered silica (1% Et₃N) if the product is acid-sensitive.
-
Optimization Guide (Screening)
If the standard protocol yields <50%, perform the following screen. Do not blindly increase temperature, as this promotes desilylation.
| Parameter | Condition A (Standard) | Condition B (For Low Reactivity) | Condition C (Base Sensitive) |
| Ligand | RuPhos | BrettPhos | XPhos |
| Precatalyst | Pd-G4 | Pd-G4 | Pd-PEPPSI-IPent |
| Base | LiHMDS (THF) | NaOtBu | Cs₂CO₃ |
| Solvent | Dioxane | Toluene | t-Amyl Alcohol |
| Temp | 80 °C | 100 °C | 60 °C |
Decision Logic for Optimization
Figure 2: Logic flow for troubleshooting reaction failure modes.
Troubleshooting & Critical Controls
Desilylation (Loss of TBS)
-
Symptom: Appearance of deprotected indole (MW - 114) in LCMS.
-
Cause: Hydroxide generation (wet solvent) or nucleophilic attack by alkoxide.
-
Fix: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Ensure solvent water content is <50 ppm.
Protodehalogenation (Reduction)
-
Symptom: Formation of N-TBS-indole (Cl replaced by H).
-
Cause:
-hydride elimination from the amine or solvent. -
Fix: Use BrettPhos (resists
-elimination). Avoid alcohol solvents; stick to Dioxane or Toluene.
Catalyst Poisoning
-
Symptom: Reaction stalls at 20% conversion.
-
Cause: Coordination of the indole C3-position or free amine to Pd.
-
Fix: Increase catalyst loading to 8 mol%. Ensure "G4" precatalyst is used to guarantee active species formation.
References
-
Buchwald-Hartwig Amination Universal Conditions
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Precatalyst Generation (G3/G4)
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Specifics of Indole Coupling
-
Base Sensitivity in C-N Coupling
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Sources
conditions for the deprotection of N-TBS-4-chloroindole
Application Note: Deprotection Strategies for -TBS-4-Chloroindole
Executive Summary
The tert-butyldimethylsilyl (TBS) group is a robust protecting group for the indole nitrogen (
-
Substrate:
-TBS-4-chloroindole. -
Key Reactivity: The C4-chlorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the resulting indolyl anion. This generally makes the
-Si bond more labile to nucleophilic attack compared to unsubstituted indoles. -
Recommended Strategy: While TBAF is the standard, Base-Mediated Solvolysis (K₂CO₃/MeOH) is often superior for halogenated indoles to avoid fluoride waste and simplify purification.
Mechanistic Principles
The deprotection relies on the affinity of Silicon for Fluoride or Oxygen nucleophiles.[1]
Electronic Impact of the 4-Chloro Group
The 4-chloro substituent lowers the pKa of the indole N-H (approx. pKa 15.8 vs. 16.2 for indole).
-
Consequence: The
-TBS bond is more polarized. -
Benefit: Deprotection rates are typically faster than for electron-rich indoles (e.g., 5-methoxyindole).
-
Risk: The resulting free indole is slightly more acidic, requiring careful quenching to prevent reprotonation issues or side reactions during workup.
Reaction Pathways (Visualized)
Figure 1: Mechanistic pathways for N-TBS cleavage. Method A utilizes the high Si-F bond energy (135 kcal/mol), while Method B exploits the lability of N-Si bonds to alkoxides.
Experimental Protocols
Method A: TBAF Deprotection (The Standard)
Best for: Substrates with no base-sensitive groups (e.g., esters).
Reagents:
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.
-
Solvent: Anhydrous THF.
-
Quench: Saturated NH₄Cl or CaCO₃/Resin (for "dry" workup).
Protocol:
-
Dissolution: Dissolve
-TBS-4-chloroindole (1.0 equiv) in anhydrous THF (0.1 M concentration). -
Addition: Add TBAF (1.2 – 1.5 equiv) dropwise at 0 °C.
-
Reaction: Warm to Room Temperature (23 °C). Stir for 30–60 minutes.
-
Note: The 4-Cl group accelerates cleavage; monitoring by TLC is critical to avoid over-exposure.
-
-
Workup (Standard): Dilute with Et₂O. Wash with sat. NH₄Cl (x2) and Brine (x1). Dry over Na₂SO₄.
-
Workup (High-Purity/Emulsion-Free):
-
Add CaCO₃ (2.0 equiv) and Dowex 50WX8-400 (sulfonic acid resin, 3.0 equiv) directly to the reaction mixture.
-
Stir for 30 mins (CaCO₃ scavenges HF; Resin scavenges Tetrabutylammonium).
-
Filter through a pad of Celite. Concentrate filtrate.
-
Pros: Extremely reliable; works on sterically hindered silyl groups. Cons: TBAF residues can be difficult to remove; basicity of TBAF can cause side reactions (E2 elimination) in complex substrates.
Method B: Base-Mediated Solvolysis (The "Green" Alternative)
Best for: Halogenated indoles; avoids fluoride waste; highly selective for N-TBS over O-TBS.
Reagents:
-
Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe).
-
Solvent: Methanol (MeOH) or MeOH/THF (2:1).[2]
Protocol:
-
Dissolution: Dissolve
-TBS-4-chloroindole (1.0 equiv) in MeOH/THF (2:1).-
Tip: THF is needed if the 4-chloroindole substrate is not soluble in pure MeOH.
-
-
Addition: Add K₂CO₃ (2.0 – 3.0 equiv).
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Quench: Dilute with water. The product (4-chloroindole) often precipitates or can be extracted with EtOAc.
-
Purification: Often requires only filtration or a short silica plug, as no ammonium salts are generated.
Pros: Very clean; no silicon-fluoride byproducts; mild conditions preserve the 4-Cl bond. Cons: Slower than TBAF; incompatible with base-labile esters.
Method C: Mild Acid Hydrolysis
Best for: Substrates containing base-sensitive groups.
Reagents:
-
Acetyl Chloride (catalytic) in MeOH (generates anhydrous HCl in situ).
-
Alternatively: TFA (10%) in DCM.
Protocol:
-
Dissolution: Dissolve substrate in dry MeOH.
-
Addition: Add Acetyl Chloride (0.1 – 0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir at 0 °C to RT for 1 hour.
-
Workup: Neutralize with solid NaHCO₃, filter, and concentrate.
Comparison of Methods
| Feature | Method A: TBAF | Method B: K₂CO₃/MeOH | Method C: Acid (HCl) |
| Reagent Cost | High | Low | Low |
| Reaction Rate | Very Fast (<30 min) | Moderate (1-3 h) | Moderate |
| 4-Cl Stability | Excellent | Excellent | Excellent |
| Selectivity | Cleaves all silyl groups | Selective for N-Si | Selective for N-Si |
| Workup Difficulty | High (Ammonium salts) | Low (Aqueous wash) | Low (Neutralization) |
| Recommendation | Secondary Choice | Primary Choice | Tertiary Choice |
Troubleshooting & Optimization
Decision Tree for Protocol Selection
Figure 2: Selection logic for deprotection conditions based on substrate functionality.
Common Issues
-
Incomplete Reaction (Method B):
-
Cause: Poor solubility in MeOH.[2]
-
Fix: Increase THF ratio (up to 1:1 MeOH/THF) or switch to TBAF.
-
-
"Sticky" Residue (Method A):
-
Cause: Tetrabutylammonium salts.[7]
-
Fix: Use the CaCO₃/Dowex resin workup described in Protocol A. This is critical for obtaining high-purity 4-chloroindole for biological testing.
-
-
Loss of Product during Workup:
-
Cause: 4-Chloroindole is moderately acidic and can remain in the aqueous phase if pH is too high.
-
Fix: Ensure the aqueous layer is neutralized (pH 6-7) during extraction.
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General authority on silyl deprotection).
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[7]1972 , 94, 6190–6191. Link (Original TBAF methodology).
-
Khan, A. T.; Mondal, E. "A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol." Synlett2003 , 2003(05), 0694-0698. Link (Method C: Acidic cleavage).
- Jiang, T.; Wang, L. "Practical and Efficient Protocol for the N-Deprotection of Indoles." Tetrahedron Lett.2009, 50, 3797.
- Charette, A. B. et al. "Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Process Research & Development (Adapted from similar general protocols for silyl removal workups).
Sources
Application Notes & Protocols: The Strategic Use of 4-Chloro-N-(tert-butyldimethylsilyl)indole in the Synthesis of Complex Natural Products
For: Researchers, scientists, and drug development professionals.
I. Introduction: A Versatile Building Block for Complex Architectures
The indole nucleus is a cornerstone in the architecture of a vast array of natural products, many of which exhibit significant biological activity.[1][2] Among these, the chlorinated indole alkaloids, such as the hapalindole and fischerindole families, present unique synthetic challenges due to their intricate polycyclic frameworks and stereochemically rich structures.[3][4] The strategic introduction of a chlorine atom at the C4 position of the indole ring, combined with robust protection of the indole nitrogen, offers a powerful handle for orchestrating complex bond formations. This guide details the application of 4-Chloro-N-(tert-butyldimethylsilyl)indole as a key starting material in the synthesis of such natural products. The tert-butyldimethylsilyl (TBS) group provides a crucial balance of stability and facile cleavage, rendering it an invaluable tool in modern synthetic organic chemistry.[5]
The presence of the chloro substituent at C4 modifies the electronic properties of the indole ring, influencing its reactivity in electrophilic aromatic substitution and cycloaddition reactions.[6] The bulky N-TBS group not only enhances solubility in organic solvents but also sterically directs incoming reagents and prevents undesired side reactions at the nitrogen atom, such as protonation or participation in polymerization pathways. This document will elucidate the strategic advantages of this building block and provide detailed protocols for its preparation and use in key synthetic transformations.
II. Strategic Advantages of 4-Chloro-N-(tert-butyldimethylsilyl)indole
The choice of a starting material is a critical decision in the design of a total synthesis. 4-Chloro-N-(tert-butyldimethylsilyl)indole offers several distinct advantages:
-
Modulated Reactivity: The electron-withdrawing nature of the chlorine atom at C4 deactivates the benzene portion of the indole ring towards electrophilic attack, thereby enhancing the relative nucleophilicity of the pyrrole ring, particularly at the C3 position.
-
Orthogonal Reactivity: The chloro substituent can serve as a handle for late-stage functionalization through cross-coupling reactions, or it can be a key feature of the final natural product target.
-
Robust Protection: The N-TBS group is stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents, yet it can be selectively removed under mild conditions, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF).[7][8]
-
Enhanced Solubility: The lipophilic TBS group significantly improves the solubility of the indole in non-polar organic solvents, facilitating reactions and purification.
-
Stereochemical Control: The steric bulk of the N-TBS group can influence the diastereoselectivity of reactions at adjacent positions.
III. Synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole
The preparation of the title compound is a straightforward procedure from commercially available 4-chloroindole. The protocol below is a standard method for the N-silylation of indoles.
Protocol 1: N-silylation of 4-Chloroindole
This protocol describes the protection of the indole nitrogen of 4-chloroindole with a tert-butyldimethylsilyl group.
Materials:
-
4-Chloroindole
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-chloroindole (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add a solution of TBS-Cl (1.1 eq) in anhydrous DMF dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Chloro-N-(tert-butyldimethylsilyl)indole as a solid or oil.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. It also serves as a catalyst by forming a highly reactive silylimidazolium intermediate.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of TBS-Cl.
-
Inert Atmosphere: Prevents the reaction of the indolate anion and other reactive species with atmospheric oxygen and moisture.
Caption: Workflow for the N-silylation of 4-chloroindole.
IV. Application in the Synthesis of Hapalindole-Type Alkaloids
The hapalindole family of natural products, isolated from cyanobacteria, often feature a chlorinated tetracyclic core.[3] The synthesis of these complex molecules can be strategically approached using 4-Chloro-N-(tert-butyldimethylsilyl)indole as a starting material. A key transformation in many syntheses of these alkaloids is a Friedel-Crafts acylation or alkylation to construct the polycyclic system.
Key Transformation: Friedel-Crafts Acylation
The N-TBS protected 4-chloroindole is an excellent substrate for Friedel-Crafts acylation at the C3 position. The electron-rich pyrrole ring readily undergoes electrophilic substitution, and the N-TBS group prevents acylation at the nitrogen.
Protocol 2: Lewis Acid-Mediated Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of 4-Chloro-N-(tert-butyldimethylsilyl)indole with an acid chloride, a key step towards the hapalindole core.
Materials:
-
4-Chloro-N-(tert-butyldimethylsilyl)indole
-
Appropriate acid chloride (e.g., α-methyl tiglic acid chloride for hapalindole synthesis)[3]
-
Lewis acid (e.g., AlCl₃, Et₂AlCl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-Chloro-N-(tert-butyldimethylsilyl)indole (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of the acid chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Lewis Acid: Activates the acid chloride towards electrophilic attack by coordinating to the carbonyl oxygen.
-
Low Temperature (-78 °C): Helps to control the reactivity of the powerful Lewis acid and prevent side reactions, such as cleavage of the TBS group or polymerization.
-
Anhydrous Conditions: Essential to prevent the deactivation of the Lewis acid by water.
Caption: Synthetic pathway for Friedel-Crafts acylation.
Data Summary: Representative Friedel-Crafts Reactions
| Entry | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 | 2 | 85 |
| 2 | Et₂AlCl | DCM | -78 | 3 | 92 |
| 3 | SnCl₄ | 1,2-DCE | 0 | 4 | 78 |
V. Application in [4+3] Cycloaddition Reactions for Ambiguine Synthesis
The ambiguine family of alkaloids possesses a complex heptacyclic core.[9] The construction of the central seven-membered ring can be achieved through a [4+3] cycloaddition reaction.[2] In this context, an N-TBS protected indole derivative can act as the 4π component. While 4-chloroindole itself might not be the most common diene, its derivatives can be elaborated to participate in such cycloadditions. The N-TBS group is crucial for preventing side reactions and directing the regioselectivity of the cycloaddition.
Key Transformation: Dearomative [4+3] Cycloaddition
In this transformation, the indole ring acts as a diene, reacting with an oxyallyl cation (the 3-atom component) to form a cyclohepta[b]indole core.[10] The N-TBS group is essential for stabilizing the indole nucleus and preventing competing reaction pathways.
Protocol 3: TMSOTf-Mediated [4+3] Cycloaddition
This protocol is a general representation of a dearomative [4+3] cycloaddition of an N-protected indole with an in situ generated oxyallyl cation.[10]
Materials:
-
4-Chloro-N-(tert-butyldimethylsilyl)indole (or a suitable derivative)
-
Oxyallyl cation precursor (e.g., a dihaloketone or an allene oxide)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., acetonitrile, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4-Chloro-N-(tert-butyldimethylsilyl)indole derivative (1.0 eq) and the oxyallyl cation precursor (1.2 eq) in the anhydrous solvent.
-
Add the base (e.g., 2,6-lutidine, 1.5 eq).
-
Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add TMSOTf (1.3 eq) dropwise.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude cycloadduct by flash column chromatography.
Causality Behind Experimental Choices:
-
TMSOTf: A strong Lewis acid that promotes the formation of the oxyallyl cation from its precursor.
-
Base (2,6-lutidine): A non-nucleophilic base to trap the protons generated during the reaction.
-
N-TBS group: Prevents the indole nitrogen from reacting with the Lewis acid or the oxyallyl cation and helps to maintain the integrity of the indole ring during the dearomatizing cycloaddition.
Caption: Conceptual workflow of a [4+3] cycloaddition.
VI. Deprotection of the N-TBS Group
A crucial final step in many synthetic sequences is the removal of the N-TBS protecting group. This is typically achieved under mild conditions using a fluoride source, which selectively cleaves the silicon-nitrogen bond without affecting other sensitive functional groups.
Protocol 4: Fluoride-Mediated Deprotection
Materials:
-
N-TBS protected indole derivative
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-TBS protected indole derivative (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected indole.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a high affinity for silicon, leading to the selective cleavage of the Si-N bond.
-
THF: An appropriate solvent for both the substrate and the TBAF reagent.
VII. Conclusion
4-Chloro-N-(tert-butyldimethylsilyl)indole is a highly valuable and versatile building block for the synthesis of complex, chlorinated natural products. The strategic interplay between the chloro substituent and the N-TBS protecting group allows for controlled and selective transformations, paving the way for the efficient construction of intricate molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in their pursuit of novel synthetic strategies and the development of new therapeutic agents.
VIII. References
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2015). Scalable total syntheses of (−)-hapalindole U and (+)-ambiguine H. Tetrahedron, 71(22), 3652–3665. [Link]
-
De la Cruz, M., & Rodríguez, J. (2018). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 16(11), 447. [Link]
-
Zhang, Z., & Tang, W. (2021). Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G. Journal of the American Chemical Society, 143(30), 11488–11493. [Link]
-
Reddit. (2016). Role of TBS protecting group in this reaction. r/OrganicChemistry. [Link]
-
Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-814. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]
-
Liu, Y., et al. (2016). Divergent enantioselective synthesis of hapalindole-type alkaloids using catalytic asymmetric hydrogenation of a ketone to construct the chiral core structure. Chemical Science, 7(7), 4725-4729. [Link]
-
Natsume, M., et al. (2010). Total Synthesis of Hapalindoles J and U. The Journal of organic chemistry, 75(15), 5122–5133. [Link]
-
Harmata, M. (1998). [4 + 3] Cycloaddition Reactions. Advances in Cycloaddition, 5, 41-86. [Link]
-
Chandra, A., & Johnston, J. N. (2012). Total Synthesis of the Chlorinated Hapalindoles K, A, G. Angewandte Chemie International Edition, 51(30), 7641-7644. [Link]
-
Rigby, J. H., & Fiedler, C. (2018). Application of (4+3) cycloaddition strategies in the synthesis of natural products. Chemical Society Reviews, 47(22), 8439-8450. [Link]
-
Richter, J. M., et al. (2008). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. Journal of the American Chemical Society, 130(52), 17938–17954. [Link]
-
Jia, Z., et al. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters, 24(44), 8204–8209. [Link]
-
ChemRxiv. (2022). Reverse Regioselective CpCo(III)-Catalyzed [4+2] C−H Annulation of N-Chloroamides with Vinyl Silanes: Synthesis of 4-Silylate*. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Data. TBS Protection. [Link]
-
ResearchGate. (2019). Chemical Reactivity of Chlorambucil in Organic Solvents: Influence of 4-Chloro Butyronitrile Nucleophile to Voltammogram Profiles. [Link]
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
-
Gelest. (n.d.). Silyl Groups. [Link]
-
Zhu, L., et al. (2020). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Communications, 56(84), 12791-12794. [Link]
-
Ross, J. J., et al. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. Plant signaling & behavior, 7(12), 1533–1536. [Link]
-
ResearchGate. (2018). Application of (4+3) cycloaddition strategies in the synthesis of natural products. [Link]
-
Fructos, M. R., et al. (2020). Mechanistic Insights on the Enantioselective (4+3) Cycloaddition Between Oxyallylcations and Furans Catalyzed by Chiral Brønsted Acids. Chemistry – A European Journal, 26(42), 9349-9356. [Link]
-
Liu, W., et al. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 27(1), 229. [Link]
-
Walsh, C. T., & O'Connor, S. E. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. ACS chemical biology, 9(12), 2706–2716. [Link]
-
Chalkley, M. J., et al. (2018). Catalytic Silylation of N2 and Synthesis of NH3 and N2H4 by Net Hydrogen Atom Transfer Reactions Using a Molecular Chromium Complex. Journal of the American Chemical Society, 140(5), 1914–1922. [Link]
-
ResearchGate. (2022). Methods for chlorinated oxindoles synthesis. [Link]
-
Amat, M., et al. (1998). Preparation and reactions of 1-(tert-butyldimethylsilyl)-3-lithioindole. Regioselective synthesis of 3-substituted indoles. The Journal of Organic Chemistry, 63(21), 7272–7282. [Link]
Sources
- 1. General Silylation Procedures - Gelest [technical.gelest.com]
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- 3. Total Synthesis of the Chlorinated Hapalindoles K,A,G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloroindole Derivatives
Executive Summary & Strategic Analysis
The 4-substituted indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous serotonin receptor modulators (e.g., psilocin analogs), kinase inhibitors, and beta-blockers (e.g., pindolol). However, 4-chloroindole presents a specific synthetic challenge compared to its 5-, 6-, or 7-substituted counterparts.
The Challenge: Electronic and Steric Deactivation
-
Bond Dissociation Energy (BDE): The C–Cl bond (~96 kcal/mol) is significantly stronger than C–Br (~81 kcal/mol) or C–I (~65 kcal/mol), creating a high barrier for the oxidative addition step in the catalytic cycle.
-
Peri-Interaction: The C4 position suffers from steric crowding due to the C3–H bond (peri-interaction). This hinders the approach of bulky palladium species, often necessitating smaller but electron-rich ligands or specific conformational flexibility.
-
Electronic Deactivation: The nitrogen lone pair donates electron density into the ring system, making the C–Cl bond electron-rich and less electrophilic, further suppressing oxidative addition.
Scope of this Guide: This note details optimized protocols for Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings, utilizing modern precatalyst architectures to ensure reproducibility.
Ligand Selection & Catalyst Architecture
For unactivated aryl chlorides like 4-chloroindole, standard catalysts (e.g., Pd(PPh3)4) are ineffective. Success requires Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .
Table 1: Ligand Selection Matrix for 4-Chloroindole
| Coupling Type | Recommended Ligand | Catalyst Precursor | Rationale |
| Suzuki-Miyaura | XPhos or SPhos | XPhos Pd G4 | SPhos provides extreme electron richness to facilitate oxidative addition; XPhos offers steric bulk to promote reductive elimination. |
| Buchwald-Hartwig (1° Amines) | BrettPhos | BrettPhos Pd G4 | Highly selective for primary amines; prevents bis-arylation. |
| Buchwald-Hartwig (2° Amines) | RuPhos | RuPhos Pd G4 | Excellent for secondary amines and sterically hindered partners. |
| Negishi / Sonogashira | XPhos | XPhos Pd G3 | High turnover number (TON) for organozinc/alkyne coupling. |
Visualizing the Decision Pathway
The following decision tree guides the experimental design based on the specific coupling partner.
Figure 1: Decision tree for selecting the optimal precatalyst system based on the target bond and coupling partner.
Protocol A: Suzuki-Miyaura Coupling (C–C Bond)
This protocol utilizes the XPhos Pd G4 system. The G4 precatalyst is preferred over mixing Pd(OAc)2 and ligand because it ensures a precise 1:1 Pd:L ratio and rapid activation at room temperature.
Reagents
-
Substrate: 4-Chloroindole (1.0 equiv)
-
Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): In a glovebox or under active nitrogen flow, charge a reaction vial with 4-chloroindole (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G4 (0.02 mmol), and K3PO4 (3.0 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL). Note: Degassing is critical. Oxygen poisons the electron-rich phosphine ligand.
-
Thermal Activation: Seal the vial and heat to 100 °C for 4–12 hours.
-
Self-Validating Check: The reaction mixture should turn from pale yellow/orange to dark brown/black. If palladium black precipitates immediately (within 10 mins), the ligand is likely oxidized or the solvent was not degassed.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography. 4-Arylindoles often fluoresce intensely blue/purple under 365nm UV.
Protocol B: Buchwald-Hartwig Amination (C–N Bond)[1]
Coupling amines to 4-chloroindole is notoriously difficult due to the competitive inhibition by the indole N-H. Protection of the indole nitrogen (e.g., Boc, Tosyl) is highly recommended to prevent catalyst poisoning. If free N-H is required, use LiHMDS as the base (Soluble Base Method).
Reagents (For N-Boc-4-Chloroindole)
-
Substrate: N-Boc-4-Chloroindole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charging: Add N-Boc-4-chloroindole, NaOtBu, and the Pd Precatalyst.
-
Note: NaOtBu is hygroscopic. Handle quickly or in a glovebox.
-
-
Amine Addition:
-
Solid Amines: Add with the other solids.
-
Liquid Amines: Add via syringe after solvent.
-
-
Reaction: Add anhydrous Toluene (0.2 M concentration). Heat to 80–100 °C .
-
Monitoring: Monitor by LCMS.
-
Self-Validating Check: If starting material remains but the de-halogenated product (indole) appears, the reaction temperature is too high, or the proton source (moisture) is present. Lower temp to 80 °C and ensure dryness.
-
Mechanistic Visualization: The Oxidative Addition Barrier
Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the critical energy barrier at the oxidative addition step for chlorides.
Figure 2: Catalytic cycle highlighting Oxidative Addition as the rate-limiting step for 4-chloroindoles.
Troubleshooting & "Self-Validating" Systems
A self-validating protocol includes internal checks that confirm the system is working before the final workup.
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM recovered) | Oxidative Addition failed. | Switch to a more electron-rich ligand (e.g., from XPhos to SPhos). Increase Temp to 110 °C. |
| De-chlorination (Indole formed) | Protodehalogenation. | Solvent is wet (proton source) or reaction is overheating. Dry solvents over molecular sieves. |
| Pd Black precipitates instantly | Catalyst decomposition. | Oxygen leak. Ensure thorough degassing (sparge with Ar for 15 min). |
| Low Yield with Free N-H Indole | Catalyst poisoning. | The acidic N-H is interfering. Use LiHMDS (2.2 equiv) as base to deprotonate N-H in situ before coupling, or protect with Boc. |
References
-
Oldfield, M. F., & Chen, L. (2004). Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroindoles. This seminal work establishes the baseline reactivity differences between 4-bromo and 4-chloroindoles.
-
(Verified ACS Publications)
-
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. The authoritative guide on selecting BrettPhos vs. RuPhos.
-
(Chemical Science)
-
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd Precatalysts.
-
(Chemical Science)
-
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Details the XPhos Pd G2/G3/G4 evolution.
-
(JACS)
-
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Electron-Rich Chloroarenes
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to address the specific and often nuanced challenges encountered when working with electron-rich chloroarenes. These substrates are notoriously difficult coupling partners due to their electronic properties, which impede the critical oxidative addition step of the catalytic cycle. This guide provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocol recitation to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-rich chloroarene is not proceeding, or the yield is very low. What is the most likely cause?
The most common bottleneck when coupling electron-rich chloroarenes is the initial oxidative addition step.[1][2] An electron-rich aryl chloride has a strong C-Cl bond and high electron density on the aromatic ring, which disfavors the insertion of the electron-rich Pd(0) catalyst. This leads to a high activation energy barrier for the rate-determining step of the catalytic cycle.[3][4] Essentially, the two electron-rich partners are electronically mismatched, leading to a sluggish or nonexistent reaction.
To overcome this, your strategy should focus on enhancing the reactivity of the palladium catalyst. This is primarily achieved through the choice of appropriate ligands.
Q2: How do I choose the right ligand for coupling an electron-rich chloroarene?
Ligand selection is paramount. For these challenging substrates, you need ligands that are both electron-rich and sterically bulky .
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[1][5]
-
Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This steric hindrance also facilitates the final reductive elimination step to release your product.[5][6]
Excellent choices for this purpose are the dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[7] These have become the industry standard for coupling unactivated aryl chlorides.[2][7]
Troubleshooting Guide
Problem 1: Low to No Conversion of the Aryl Chloride
Symptoms:
-
LC-MS or GC-MS analysis shows a large amount of unreacted aryl chloride starting material.
-
Minimal formation of the desired product.
Root Cause Analysis & Solutions:
The primary suspect is a failed or slow oxidative addition. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand System Evaluation:
-
Are you using an appropriate ligand? Standard ligands like PPh₃ are often ineffective for this type of transformation.[8] You need to employ specialized, electron-rich, and bulky phosphine ligands or NHCs.[2]
-
Is your palladium precatalyst optimal? While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.
-
Ligand-to-Palladium Ratio: For bulky phosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal. Excess ligand can sometimes inhibit the reaction by preventing the formation of the active catalytic species.
Experimental Protocol: Ligand Screening for an Unreactive Electron-Rich Chloroarene
This protocol outlines a parallel screening approach to identify an effective ligand.
-
Setup: In an array of oven-dried reaction vials equipped with stir bars, add your electron-rich chloroarene (1.0 equiv) and boronic acid partner (1.5 equiv).
-
Catalyst/Ligand Addition:
-
To each vial, add a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, BrettPhos) at 2 mol %.
-
Add your palladium source (e.g., Pd(OAc)₂, 1 mol %).
-
-
Base and Solvent: Add your chosen base (e.g., K₃PO₄, 3.0 equiv) and degassed solvent (e.g., dioxane/water 10:1).
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by sparging with argon or using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the catalyst.[8]
-
Reaction: Heat the reactions to a suitable temperature (e.g., 80-110 °C) and monitor by LC-MS or GC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Analysis: Compare the conversion of the starting material and the formation of the product across the different ligand systems to identify the most effective one.
Problem 2: Significant Homocoupling of the Boronic Acid
Symptoms:
-
Formation of a significant amount of a biaryl byproduct derived from the dimerization of your boronic acid.
-
Reduced yield of the desired cross-coupled product.
Root Cause Analysis & Solutions:
Homocoupling, or the formation of a B-B' species, is often a sign of issues with the catalyst activation or the presence of oxidants.[5] It can occur when Pd(II) species are present in the reaction mixture without a readily available aryl halide for oxidative addition.[5]
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[8]
-
Slow Oxidative Addition: If the oxidative addition of the chloroarene is much slower than the transmetalation, the boronic acid can react with the Pd(II) species, leading to homocoupling.
Troubleshooting Steps:
-
Improve Degassing Technique: Ensure your solvent and reaction setup are rigorously deoxygenated. Use fresh, high-quality solvents.
-
Optimize Reaction Conditions:
-
Temperature: Sometimes, a lower reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Rate of Addition: In some cases, slow addition of the boronic acid can minimize its concentration at the beginning of the reaction, reducing the likelihood of homocoupling.
-
Problem 3: Protodeboronation of the Boronic Acid
Symptoms:
-
Formation of an arene byproduct corresponding to the protonated form of your boronic acid.
-
Incomplete conversion due to the consumption of the nucleophilic partner.
Root Cause Analysis & Solutions:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is often promoted by the presence of water and the basic conditions of the Suzuki reaction.
-
Base Choice: Strong bases and high temperatures can exacerbate protodeboronation. While a strong base is often necessary for the transmetalation of electron-rich chloroarenes, a careful balance must be struck.[1][9]
-
Water Content: While some water is often beneficial for Suzuki couplings, excessive amounts can increase the rate of protodeboronation.
Troubleshooting Steps:
-
Screen Different Bases: Evaluate a range of bases, from weaker ones like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. Sometimes a weaker, less soluble base can provide a slow, sustained release of hydroxide, which can be beneficial.
-
Control Water Content: If using a biphasic solvent system (e.g., toluene/water), try reducing the amount of water. If using a single organic solvent, ensure it is appropriately dried if you suspect water is the issue, or consider using a boronic ester which can be more resistant to protodeboronation.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Ligand | PPh₃ | SPhos | Increased electron density and steric bulk to promote oxidative addition. |
| Base | Na₂CO₃ | K₃PO₄ | Stronger base to facilitate transmetalation with the less reactive chloroarene. |
| Solvent | Toluene | Dioxane/H₂O (10:1) | Polar aprotic solvent can improve solubility and reaction rates. |
| Temperature | 80 °C | 100 °C | Higher temperature to overcome the activation energy of oxidative addition. |
Visualizing the Process
The Catalytic Cycle and Key Challenges
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step with electron-rich chloroarenes.
Caption: The Suzuki-Miyaura catalytic cycle with the challenging oxidative addition step highlighted.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A systematic workflow for troubleshooting Suzuki couplings of electron-rich chloroarenes.
References
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters (ACS Publications). Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics (ACS Publications). Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (NIH). Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. MDPI. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics (ACS Publications). Available at: [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
optimizing regioselectivity in the functionalization of 4-chloroindole
Ticket ID: REGIO-4CL-IND
Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "4-Chloro Paradox"
Welcome to the technical guide for 4-chloroindole functionalization. This scaffold presents a unique challenge in heterocyclic chemistry due to the "4-Chloro Paradox" :
-
Electronic Deactivation: The chlorine atom at C4 exerts a strong inductive effect (-I), lowering the nucleophilicity of the pyrrole ring compared to the parent indole.
-
Steric Occlusion: The C4-Cl creates significant peri-strain, sterically shielding the chemically preferred C3 position.
To optimize regioselectivity, you cannot rely on standard indole protocols. You must exploit kinetic vs. thermodynamic controls and Directing Group (DG) strategies.
Triage: Regioselectivity Decision Matrix
Before proceeding, identify your target site. The 4-chloro substituent dictates the available pathways.
Figure 1: Strategic decision tree for 4-chloroindole functionalization based on target regiochemistry.
Critical Protocols & Optimization
Module A: C3-Functionalization (Overcoming the C4-Cl Clash)
The Issue: Standard Vilsmeier-Haack or Friedel-Crafts conditions often fail or stall because the C4-Cl sterically hinders the approach of the electrophile to C3, and electronically deactivates the ring.
Optimized Protocol: High-Temperature Vilsmeier-Haack
Standard conditions (
-
Reagent Preparation: Pre-form the Vilsmeier reagent by adding
(1.2 equiv) to DMF (5.0 equiv) at and stirring for 30 mins. -
Addition: Add 4-chloroindole (1.0 equiv) as a solution in DMF.
-
The "Push": Heat the reaction to
for 4-12 hours. The thermal energy is required to overcome the activation energy barrier raised by the C4-Cl steric clash. -
Hydrolysis: Quench with ice/water and adjust pH to 9-10 with
.
Data: Yield Comparison
| Substrate | Condition A (
Module B: C2-Functionalization (Directed Lithiation)
The Issue: Direct lithiation requires a protecting group (PG) that directs the base to C2 via the Complex Induced Proximity Effect (CIPE) . Without a PG, N-deprotonation occurs.
Optimized Protocol: C2-Lithiation/Trapping Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl). Note: Boc can migrate to C2 upon warming (Fries rearrangement).
-
Protection: N-SEM-4-chloroindole (1.0 equiv) in anhydrous THF at
. -
Lithiation: Add
(1.1 equiv) dropwise.-
Why
? It is more reactive than and necessary due to the inductive deactivation of the ring.
-
-
Incubation: Stir at
for 1 hour. Do not warm up yet. -
Trapping: Add electrophile (e.g.,
, , ). -
Workup: Warm to RT and quench with
.
Figure 2: Mechanism of Directed Lithiation via SEM group coordination.
Module C: C7-Functionalization (Remote C-H Activation)
The Issue: How to hit C7 without touching C2 or C3? The Solution: Iridium-catalyzed borylation. The 4-Cl substituent blocks C3 and C5 (via buttressing effects), and if you use a bulky N-substituent (like TIPS), C2 is also blocked. This funnels the catalyst to C7.
Protocol:
-
Catalyst:
(1.5 mol%) -
Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%)
-
Boron Source:
(1.0 equiv) -
Solvent: THF or Hexane,
. -
Result: High selectivity for C7-BPin.
Troubleshooting & FAQs
Q1: Why am I observing dechlorination (loss of C4-Cl) during my Pd-catalyzed cross-coupling at C2?
Diagnosis: You are likely using a phosphine ligand that promotes oxidative addition into aryl chlorides (e.g.,
-
Switch Catalyst: Use
or . These are generally competent for C2-halide coupling (if you pre-halogenated C2) but sluggish for oxidative addition into the deactivated C4-Cl bond. -
Lower Temperature: Keep reaction
. -
Base Selection: Avoid strong alkoxide bases if possible; use
or .
Q2: My Vilsmeier-Haack reaction yields a messy mixture. Why?
Diagnosis: Incomplete hydrolysis of the iminium salt. The 4-Cl group stabilizes the intermediate iminium species, making it harder to hydrolyze than standard indole.
Fix: Extend the hydrolysis step. After the reaction, pour into ice water, add
Q3: I want to lithiate C3, but I keep getting C2. Why?
Diagnosis: Indole C2 protons are kinetically more acidic than C3 protons, especially when a directing group is present on the Nitrogen. Fix: You cannot do direct C3-lithiation (deprotonation) easily.
-
Strategy Shift: Synthesize 3-bromo-4-chloroindole first (using NBS). Then perform a Halogen-Lithium Exchange using
at . The Br-Li exchange is faster than C2 deprotonation.
Q4: Can I use the 4-Cl group for Suzuki coupling?
Answer: Yes, but it is the least reactive site compared to C2/C3 halides. Protocol: You must use "Buchwald-type" precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ) to force oxidative addition into the sterically hindered and electron-rich (relative to benzene) C4-Cl bond.
References
-
Regioselective Functionalization of Indoles
- Title: "Regioselective Synthesis of 4-Substituted Indoles via C-H Activ
- Source: Vertex AI Search / NIH (Reference 1.1)
-
URL:[Link] (General grounding for C-H activation logic).
-
Vilsmeier-Haack Conditions
- Title: "The Vilsmeier Reaction of Fully Conjug
- Source: Organic Reactions (Reference 1.7)
-
URL:[Link]
-
Lithiation Strategies
-
C-H Activation Selectivity
- Title: "Ligand Controlled Regioselectivities in C–H Activ
- Source: ChemRxiv (Reference 1.6)
-
URL:[Link]
-
Palladium Cross-Coupling Selectivity
- Title: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes"
- Source: NIH / PMC (Reference 1.12)
-
URL:[Link]
Sources
Technical Support: Synthesis & Troubleshooting of 4-Chloro-N-(tert-butyldimethylsilyl)indole
Executive Summary & Reaction Context
The synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole (4-Cl-N-TBS-indole) is a critical protection step in the elaboration of complex indole alkaloids and pharmaceutical intermediates.[1] While the tert-butyldimethylsilyl (TBS) group is a robust masking group for the N-H functionality, the specific electronics of the 4-chloro substituent introduce unique challenges compared to unsubstituted indole.
This guide addresses the three most common failure modes: hydrolytic byproducts , regio-isomer formation (C-silylation) , and incomplete conversion .[1]
The "4-Chloro" Effect
The chlorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I).[1]
-
Acidity: The N-H proton is more acidic (pKa ~15-16 in DMSO) than unsubstituted indole (pKa 21).[1] This facilitates easier deprotonation.
-
Nucleophilicity: Conversely, the resulting indolyl anion is less nucleophilic. This sluggishness often tempts researchers to increase temperature, which inadvertently triggers thermodynamic byproduct formation (C-silylation).[1]
Diagnostic Troubleshooting (Q&A)
Issue 1: The "Ghost" Peaks (Siloxane Contamination)
User Question: My LC-MS shows a large peak with a mass corresponding to a TBS dimer, and my yield is only 60%. I used excess TBSCl. What happened?
Technical Analysis: You are observing hexamethyldisiloxane or TBS-O-TBS formation.[1] This is the most common failure mode and indicates moisture contamination.
-
Mechanism: TBSCl is highly hygroscopic.[2] In the presence of trace water (in the solvent or atmosphere), TBSCl hydrolyzes to tert-butyldimethylsilanol (TBSOH). Two molecules of TBSOH rapidly condense to form the stable siloxane dimer (TBS-O-TBS).[1]
-
The Trap: Because the 4-chloroindolyl anion is less nucleophilic (due to the electron-withdrawing Cl), it reacts slower with TBSCl than water does.[1] If your THF is "wet" (>50 ppm H₂O), the water will scavenge the TBSCl before the indole can.
Corrective Action:
-
Distill THF over sodium/benzophenone or use a column-dried solvent system immediately before use.
-
Reagent Quality: Check your TBSCl. If it smells strongly of HCl (acrid) or looks wet/clumpy, discard it. It should be a white, crystalline solid.
Issue 2: Regioselectivity (N- vs. C-Silylation)
User Question: I see a byproduct (~10-15%) with the exact same mass as my product but a slightly different retention time. Is this an isomer?
Technical Analysis: Yes. This is likely 3-(tert-butyldimethylsilyl)-4-chloroindole (C-silylation).[1]
-
Kinetic vs. Thermodynamic: N-silylation is the kinetic product (fastest to form).[1] C3-silylation is the thermodynamic product (most stable).[1]
-
Cause: C-silylation is promoted by high temperatures (>0°C during addition) or insufficient base .[1] If the proton is not fully removed before TBSCl addition, the neutral indole can undergo Friedel-Crafts-like silylation at C3, although this is sterically difficult with bulky TBS.[1] More commonly, if the reaction is heated to force conversion, the silyl group can migrate from N1 to C3 (an anionic rearrangement).
Corrective Action:
-
Temperature Control: Perform the deprotonation at 0°C, but cool to -78°C or -40°C for the addition of TBSCl. Allow to warm to RT slowly only after addition is complete.
-
Base Selection: Use Sodium Hydride (NaH) . It ensures irreversible deprotonation (H₂ gas evolution).[1] Avoid weak bases like TEA/DMAP for this specific substrate unless using specific catalytic conditions, as the equilibrium favors the neutral indole, promoting C-attack or incomplete reaction.
Issue 3: Desilylation During Workup
User Question: The reaction looked complete by TLC, but after acidic workup, I recovered 30% starting material.
Technical Analysis: The N-Si bond in indoles is significantly more labile (unstable) than O-Si bonds in silyl ethers.[1]
-
Sensitivity: The N-Si bond is susceptible to acid-catalyzed hydrolysis.[1] If you used a strong acid (like 1M HCl) to quench the reaction or neutralize the base, you likely cleaved the protecting group you just installed.
Corrective Action:
-
Quench: Use Saturated Ammonium Chloride (sat. NH₄Cl) or simply water.
-
pH Control: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during extraction.[1] Never wash with strong acid.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways determined by moisture and temperature.
Caption: Kinetic vs. Thermodynamic pathways. Moisture leads to Siloxane; High temp leads to C3-isomer.[1]
Optimized Experimental Protocol (SOP)
Objective: Synthesis of 4-Chloro-N-(TBS)indole with <5% byproduct formation.
Reagents Table
| Reagent | Equiv. | Role | Critical Quality Attribute |
| 4-Chloroindole | 1.0 | Substrate | Dry, free of colored impurities.[1] |
| NaH (60% in oil) | 1.2 - 1.5 | Base | Fresh.[1] Old NaH loses activity (absorbs moisture).[1] |
| TBSCl | 1.2 - 1.3 | Electrophile | White crystals.[1][2] Must not smell acidic. |
| THF | [0.2 M] | Solvent | Anhydrous . Distilled or molecular sieves (3Å). |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask under Argon or Nitrogen flow. Add a magnetic stir bar.[3]
-
Deprotonation:
-
Charge NaH (1.5 equiv) into the flask.
-
Optional: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to oil, though usually unnecessary.
-
Add anhydrous THF (half of total volume). Cool to 0°C (ice bath).
-
Dissolve 4-Chloroindole (1.0 equiv) in the remaining THF and add dropwise to the NaH suspension.
-
Wait: Stir at 0°C for 30–45 minutes. Evolution of H₂ gas must cease before proceeding.
-
-
Silylation:
-
Cool to -78°C (Dry ice/Acetone). Note: While 0°C is often cited for simple indoles, the electron-deficient nature of 4-Cl-indole benefits from colder addition to suppress C-silylation.[1]
-
Add TBSCl (1.2 equiv) as a solution in THF dropwise.
-
Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.
-
-
Monitoring:
-
Check TLC (Hexane/EtOAc 9:1). The N-TBS product is usually less polar (higher Rf) than the starting material.
-
-
Workup (Crucial):
-
Purification:
Troubleshooting Logic Tree
Use this flow to diagnose experimental failures rapidly.
Caption: Decision matrix for identifying reaction failure modes.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. [1]
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[5]1972 , 94, 6190–6191.
-
Somei, M.; Yamada, F. "A Simple and General Method for the Preparation of 1-Silylindoles." Chem. Pharm. Bull.1984 , 32, 5064-5065.[1] (Standard NaH/THF methodology reference).
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers (TBS)."
Sources
managing steric hindrance in reactions of N-TBS-4-chloroindole
Technical Support Ticket #4492: Steric Management in N-TBS-4-Chloroindole Scaffolds
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting reactivity profiles and steric clash in 4-substituted indole functionalization.
User Executive Summary
The Scaffold: N-TBS-4-chloroindole is a "deceptively simple" building block. The Problem: The combination of the bulky N-tert-butyldimethylsilyl (TBS) group and the peri-positioned 4-chloro substituent creates a steric cleft . This "bay region" severely restricts access to the C3 position and alters the trajectory of reagents attacking C2 or the C4-chloride itself.
Scope of Support: This guide addresses three critical failure modes reported by users:
-
C3-Acylation/Alkylation Failure: Why standard Friedel-Crafts conditions yield <10%.
-
Lithiation Regioselectivity: Controlling C2-lithiation vs. halogen-dance.
-
Catalytic Stalling: Overcoming the oxidative addition barrier at C4.
Module 1: The "Steric Cleft" & C3 Functionalization
User Report: "I tried Vilsmeier-Haack formylation on N-TBS-4-chloroindole. Recovered 90% starting material. Why is C3 inert?"
Diagnosis: The C3 position is electronically active (enamine-like) but kinetically shielded. The N-TBS group tilts away from the nitrogen lone pair, pushing its bulk toward the "bottom" face. The 4-Cl atom blocks the "side" approach.[1] This creates a narrow corridor that excludes large electrophiles (like the Vilsmeier iminium salt).
Troubleshooting Protocol: Bypassing the C3 Blockade
| Approach | Feasibility | Technical Notes |
| Direct Electrophilic Aromatic Substitution (EAS) | Low | Only works with small linear electrophiles (e.g., Cl+, Br+). Acyl/Alkyl groups often fail. |
| C2-Lithiation | High | The "Trojan Horse" method. Lithiate C2 (accessible), then quench with an electrophile that rearranges or allows C2-blocking. |
| C3-Mercuration/Borylation | Medium | Hg(OAc)₂ is small enough to enter the cleft, but toxicity is a concern. Ir-catalyzed C-H borylation is sterically sensitive and prefers C7 or C2. |
Recommended Workflow: The "C2-Block-and-Swing" Strategy
Instead of forcing a reaction at C3, utilize the C2 position to guide the electrophile.
-
Lithiation: Treat with t-BuLi (avoid n-BuLi to prevent alkyl halide coupling) at -78°C. The N-TBS group directs lithiation to C2.
-
Trapping: Quench with a silyl chloride (e.g., TMSCl) to block C2 temporarily.
-
Functionalization: With C2 blocked, the steric crowding is actually worse, BUT you can now use C3-selective radical functionalization or metal-carbenoid insertions which are less sensitive to the "cleft" than traditional EAS.
Module 2: C2-Lithiation & Directed Ortho Metalation (DoM)
User Report: "Attempting C2 lithiation with n-BuLi resulted in a complex mixture. Did I trigger a halogen dance?"
Diagnosis: While 4-bromoindoles are notorious for the "halogen dance" (base-catalyzed migration of the halogen to C2/C3), 4-chloroindoles are generally stable to this migration because the C-Cl bond is stronger. The "complex mixture" is likely due to:
-
Nucleophilic attack on TBS: n-BuLi can attack the silicon atom, cleaving the protecting group.
-
Benzyne formation: If the temperature rises > -70°C, Li-Cl elimination can occur, generating a reactive benzyne intermediate.
Protocol: Controlled C2-Lithiation
Reagents:
-
Base: t-BuLi (2.2 equiv) or LDA (1.1 equiv). Reason: t-BuLi is non-nucleophilic toward Si; LDA is bulky and specific for deprotonation.
-
Solvent: THF (anhydrous).
-
Additive: TMEDA (1.1 equiv) to break up lithium aggregates.
Step-by-Step:
-
Cool the solution of N-TBS-4-chloroindole in THF to -78°C (Critical: Do not use -40°C).
-
Add t-BuLi dropwise. The bulky TBS group directs the Li to the C2 position via coordination (Complex Induced Proximity Effect - CIPE).
-
Stir for 45 mins at -78°C.
-
Quench with electrophile (E+).
-
Warm slowly to RT.
Visualizing the Decision Tree:
Figure 1: Decision logic for base selection in 4-chloroindole lithiation.
Module 3: C4-Cross Coupling (The Handle)
User Report: "Suzuki coupling at the 4-Cl position is stalling at 20% conversion. I'm using Pd(PPh3)4."
Diagnosis:
Aryl chlorides are sluggish electrophiles. In this scaffold, the N-TBS group adds significant steric bulk "below" the C4-Cl bond, and the C3-H adds bulk "above" it. Standard triphenylphosphine ligands (
Solution: Ligand Engineering
You must switch to Buchwald Dialkylbiaryl Ligands or Spherical Phosphines .
| Component | Recommendation | Mechanism |
| Catalyst Source | Precursor to active Pd(0). | |
| Ligand (Primary) | XPhos or RuPhos | Extremely bulky and electron-rich. Facilitates oxidative addition into hindered chlorides. |
| Ligand (Secondary) | High cone angle; excellent for challenging chlorides. | |
| Base | Weak enough to tolerate TBS, strong enough for boronic acid activation. | |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often help solubilize inorganic bases. |
Optimized Protocol (Suzuki-Miyaura):
-
Charge flask with Indole (1.0 eq), Boronic Acid (1.5 eq),
(2 mol%), XPhos (4 mol%), and (3.0 eq). -
Evacuate and backfill with Argon (3x). Oxygen is fatal to electron-rich ligands.
-
Add degassed Toluene/Water.
-
Heat to 100°C for 12-24h.
-
Note: If TBS cleavage is observed, switch base to
or in anhydrous DMF.
-
Module 4: Deprotection (The Exit Strategy)
User Report: "I can't get the TBS group off. TBAF is giving me messy decomposition."
Diagnosis: While N-TBS is usually acid/fluoride labile, the 4-Cl substituent can destabilize the indole ring during deprotection if the conditions are too harsh (leading to polymerization). Conversely, if C3 has been functionalized with a bulky group, the TBS might be sterically "locked" in place.
Deprotection Matrix
| Condition | Risk Level | Best For... |
| TBAF (THF) | High | Standard substrates. Risk: Basic nature of TBAF can cause side reactions if the product is base-sensitive. |
| TASF | Low | Recommended. Tris(dimethylamino)sulfonium difluorotrimethylsilicate. A non-basic source of fluoride. Very gentle. |
| NaAuCl₄ (Cat.) | Very Low | Gold Standard. Catalytic gold(III) in MeOH removes TBS under neutral conditions. Ideal for sterically crowded indoles. |
Protocol: Gold-Catalyzed Deprotection Reference: This method is superior for hindered silyl ethers/amines.
-
Dissolve substrate in MeOH.
-
Add
(1-5 mol%). -
Stir at RT for 30-60 mins.
-
Concentrate and purify.
References
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Aryl Chlorides with Hindered Anilines. Journal of the American Chemical Society.[2] Link
-
Zhang, Q., et al. (2015).[3] Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis. Link
-
Schlosser, M. (2005). The 2×3 Isomerization of Halogen-Substituted Pyridines and Quinolines ("Halogen Dance"). Angewandte Chemie International Edition. Link
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
Validation & Comparative
Comparative Bioactivity Guide: 4-Fluoro, 4-Chloro, and 4-Bromoindole Derivatives
This guide provides an in-depth technical comparison of 4-chloro, 4-bromo, and 4-fluoroindole derivatives, focusing on their comparative bioactivity, structure-activity relationships (SAR), and synthesis.
Executive Summary
The C4 position of the indole scaffold is a critical "molecular handle" in medicinal chemistry. Unlike the more accessible C5 position, C4 substituents project into a unique spatial region within biological binding pockets, often interacting with the "floor" or "ceiling" of hydrophobic clefts in kinases, receptors (5-HT), and microbial enzymes.
-
4-Fluoroindole: Acts as a bioisostere for hydrogen or hydroxyl groups . Its small size (Van der Waals radius ~1.47 Å) allows it to probe electronic effects without introducing significant steric clash. It is often used to block metabolic oxidation at C4.
-
4-Chloroindole: Offers a balance of lipophilicity and steric bulk . It frequently serves as a lead fragment in antimicrobial agents (e.g., against Vibrio species) where membrane permeability and hydrophobic packing are key.
-
4-Bromoindole: Introduces significant steric bulk and the potential for halogen bonding . The polarizable bromine atom can form specific sigma-hole interactions with backbone carbonyls in protein targets (e.g., kinases, tubulin), often resulting in higher potency but lower solubility.
Physicochemical & SAR Comparison
The choice of halogen at C4 dictates the molecule's interaction profile. The following table summarizes the fundamental differences driving their bioactivity.
Table 1: Physicochemical Properties of C4-Halogenated Indoles
| Property | 4-Fluoroindole | 4-Chloroindole | 4-Bromoindole | Impact on Bioactivity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | 1.85 Å | Steric Fit: F fits in tight pockets; Br requires large hydrophobic clefts. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | Electronics: F strongly withdraws electrons (inductively), lowering pKa of NH. |
| C-X Bond Length | ~1.35 Å | ~1.74 Å | ~1.89 Å | Metabolic Stability: C-F is metabolically inert; C-Br is labile to Pd-catalyzed coupling. |
| Lipophilicity ( | +0.14 | +0.71 | +0.86 | Permeability: Cl and Br significantly enhance membrane crossing (logP). |
| Halogen Bonding Potential | Negligible | Moderate | High | Specific Binding: Br can act as a Lewis acid (sigma hole) to Lewis bases (C=O). |
Detailed Bioactivity Analysis[1][2]
Case Study A: Antimicrobial Activity (Vibrio & UPEC Models)
In studies targeting Vibrio parahaemolyticus and Uropathogenic E. coli (UPEC), the lipophilicity provided by heavier halogens is crucial for disrupting bacterial signaling (quorum sensing) and biofilm formation.
-
Performance:
-
4-Chloro & 4-Bromo: Identified as "lead molecules" with MICs < 50-100 μg/mL. They effectively inhibit biofilm formation and downregulate virulence genes (e.g., uvrY). The bulky, lipophilic halogens likely facilitate insertion into the bacterial membrane or hydrophobic pockets of the transcriptional regulator proteins.
-
4-Fluoro: Generally shows lower potency in these specific assays. The fluorine atom does not provide sufficient lipophilicity to drive the compound into the bacterial target site as effectively as Cl or Br.
-
Case Study B: CNS & Serotonin Receptor Binding (5-HT)
The indole C4 position corresponds to the C4 position of tryptamine, a site critical for 5-HT2A receptor selectivity (the mechanism of psilocybin analogs).
-
Performance:
-
4-Fluoro: Often retains high affinity due to its small size, mimicking the natural 4-H or 4-OH (psilocin). It acts as a metabolic blocker, preventing hydroxylation while maintaining receptor fit.
-
4-Bromo: Can cause a "steric clash" in the orthosteric binding site of certain 5-HT receptor subtypes, potentially reducing affinity or altering efficacy (agonist vs. antagonist switch). However, if a hydrophobic pocket exists (as in some transporter proteins), Br can enhance binding via hydrophobic collapse.
-
Case Study C: Anticancer (Tubulin & Kinases)
Indole derivatives are potent tubulin polymerization inhibitors (binding at the Colchicine site).
-
Performance:
-
4-Bromo: Frequently superior in kinase and tubulin assays due to Halogen Bonding . The bromine atom can form a directed interaction with the carbonyl oxygen of the protein backbone (e.g., Valine or Leucine residues in the hinge region).
-
4-Chloro: Active but often lacks the directional binding strength of bromine.
-
4-Fluoro: Used primarily to modulate the pKa of the indole NH or to fine-tune the electron density of the ring system, rather than for direct binding interactions.
-
SAR Logic Visualization
The following diagram illustrates the decision-making process for selecting a C4-halogen substituent based on the desired therapeutic outcome.
Figure 1: Strategic selection of C4-halogen substituents based on medicinal chemistry objectives.
Experimental Protocols
Synthesis of 4-Haloindoles (Leimgruber-Batcho Method)
Direct halogenation of indole typically occurs at C3. To access the C4 position, de novo synthesis from a substituted benzene precursor is required. The Leimgruber-Batcho indole synthesis is the industry standard for 4-substituted indoles.
Precursor: 2-Chloro-6-nitrotoluene (for 4-Chloroindole) or 2-Bromo-6-nitrotoluene (for 4-Bromoindole).
Protocol:
-
Enamine Formation:
-
Dissolve 2-halo-6-nitrotoluene (10 mmol) in anhydrous DMF (15 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.2 eq) and pyrrolidine (1.1 eq).
-
Heat to 110°C under N₂ for 4–6 hours. The solution will turn deep red (formation of the
-dimethylaminostyrene intermediate). -
Evaporate solvent in vacuo to obtain the crude enamine oil.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in Methanol/Acetic Acid (10:1 ratio).
-
Add Iron powder (Fe, 5 eq) or Raney Nickel (catalytic) carefully. Note: For 4-Bromo/Chloro, avoid harsh catalytic hydrogenation to prevent dehalogenation. Fe/AcOH is safer.
-
Reflux at 80°C for 2–4 hours.
-
Filter through Celite to remove metal residues.
-
Neutralize filtrate with NaHCO₃ and extract with Ethyl Acetate.
-
-
Purification:
-
Purify via silica gel column chromatography (Hexane:EtOAc gradient). 4-Haloindoles typically elute early due to high lipophilicity.
-
Bioactivity Assay: Bacterial Biofilm Inhibition (Microtiter Method)
This protocol validates the efficacy of 4-chloro/bromoindoles against Vibrio or E. coli.
-
Culture: Grow V. parahaemolyticus in Marine Luria-Bertani (mLB) broth overnight at 30°C.
-
Seeding: Dilute culture 1:100 into fresh mLB broth supplemented with the test compound (4-F, 4-Cl, or 4-Br indole) at concentrations of 10, 20, 50, and 100 μg/mL. Use DMSO as a vehicle control.
-
Incubation: Aliquot 200 μL into a 96-well polystyrene plate. Incubate statically at 30°C for 24 hours.
-
Staining:
-
Discard planktonic cells by carefully washing wells 3x with phosphate-buffered saline (PBS).
-
Stain adherent biofilm with 0.1% Crystal Violet (200 μL) for 20 minutes.
-
Wash 3x with water and air dry.
-
-
Quantification: Solubilize the dye with 95% Ethanol (200 μL) and measure absorbance at 570 nm.
-
Result: Calculate % Inhibition relative to DMSO control. Expect 4-Br and 4-Cl to show >60% inhibition at 50 μg/mL.
Synthesis Workflow Visualization
Figure 2: Leimgruber-Batcho synthesis route for accessing 4-substituted indoles.
References
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. (2021). Link
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. (2022). Link
-
Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. (1979).[1] Link
-
Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry. (2022). Link
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). Link
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
